molecular formula C19H18FN3O2S B3011979 N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893372-87-7

N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3011979
CAS No.: 893372-87-7
M. Wt: 371.43
InChI Key: BUCBAZOIJITWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylmethyl group, and an imidazolylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting with the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfanyl Group: The imidazole ring is then functionalized with a sulfanyl group using thiol reagents under appropriate conditions.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced via alkylation reactions.

    Formation of the Acetamide Backbone: Finally, the acetamide backbone is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
  • N-(2-bromophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
  • N-(2-iodophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-15-8-6-14(7-9-15)12-23-11-10-21-19(23)26-13-18(24)22-17-5-3-2-4-16(17)20/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBAZOIJITWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.